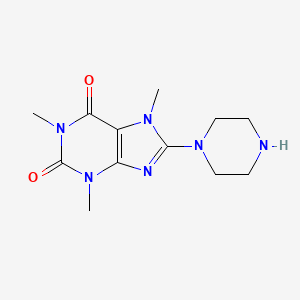

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione, is a purine derivative that has been explored for its potential in various pharmacological applications. The purine scaffold is a versatile moiety in medicinal chemistry, often modified to enhance biological activity or target specificity. Piperazine, a common fragment in drug design, is frequently linked to purine to modulate its properties and improve its interaction with biological targets .

Synthesis Analysis

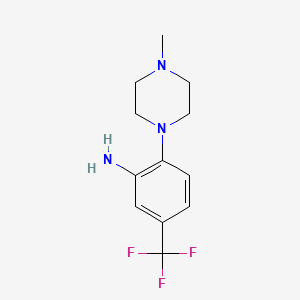

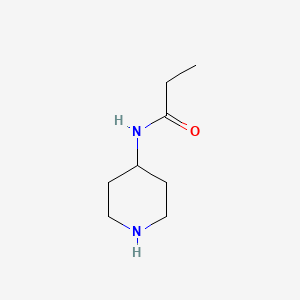

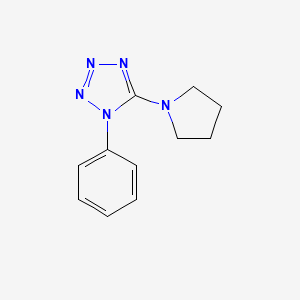

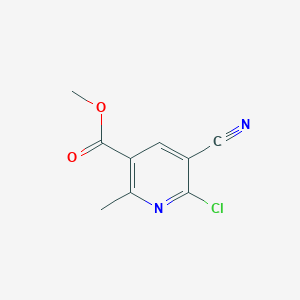

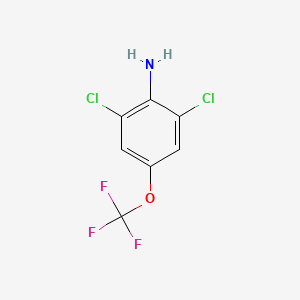

The synthesis of related piperazine-purine derivatives involves multi-step processes. For instance, purine-2,6-dione linked piperazine derivatives were synthesized using an advanced intermediate, which was then coupled with various carboxylic acid chloride derivatives or isocyanate partners . Another approach involved the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, followed by selective reduction and cyclization using N-acyliminium ion chemistry . These methods demonstrate the complexity and versatility of synthesizing piperazine-purine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine-purine derivatives is characterized by the presence of a purine ring system and a piperazine moiety. The purine system typically contains planar fused rings, which can be inclined at slight angles to each other. The piperazine ring often adopts a chair conformation, contributing to the overall three-dimensional structure of the molecule . The molecular geometry, including bond lengths and angles, plays a crucial role in the compound's ability to interact with biological targets.

Chemical Reactions Analysis

Piperazine-purine derivatives can undergo various chemical reactions, particularly those involving their functional groups. For example, the amino group in the piperazine ring can participate in hydrogen bonding, which is essential for the compound's interaction with biological receptors . The purine moiety can also engage in reactions typical of aromatic heterocycles, such as electrophilic substitution, which can be utilized to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methyl groups and the piperazine ring can affect these properties. For instance, the introduction of alkyl chains can lead to a decrease in melting points due to entropic penalties for hydrocarbon chain ordering . The compounds' solubility in various solvents and their ability to form polymorphic crystalline forms are also notable characteristics that can impact their pharmacological applications .

Aplicaciones Científicas De Investigación

Antihistaminic Activity

Research into derivatives of this compound has shown promising antihistaminic activities. Specifically, certain derivatives were effective in inhibiting histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential for treating allergic reactions (Pascal et al., 1985).

Antiasthmatic and Vasodilatory Activities

Another study developed derivatives for antiasthmatic activity, highlighting their vasodilatory effects. These compounds, particularly those with xanthene nucleus, showed potential as phosphodiesterase 3 inhibitors, suggesting a new avenue for anti-asthmatic agent development (Bhatia et al., 2016).

Cardiovascular Activity

New derivatives were synthesized and evaluated for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Compounds with certain substituents showed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antituberculosis Activities

Research into purine linked piperazine derivatives identified new, potent inhibitors of Mycobacterium tuberculosis. These compounds aimed at disrupting the biosynthesis of the peptidoglycan, demonstrating effective antiproliferative effects against tuberculosis (Konduri et al., 2020).

Propiedades

IUPAC Name |

1,3,7-trimethyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-15-8-9(16(2)12(20)17(3)10(8)19)14-11(15)18-6-4-13-5-7-18/h13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBJMULHKYRNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351662 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

CAS RN |

50693-74-8 |

Source

|

| Record name | 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)